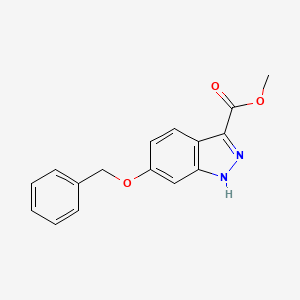

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-phenylmethoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-16(19)15-13-8-7-12(9-14(13)17-18-15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSXQIRRNPDQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657881 | |

| Record name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-25-9 | |

| Record name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" basic properties

Technical Monograph: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate

Executive Summary

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a privileged heterocyclic intermediate utilized in the synthesis of small-molecule therapeutics. It serves as a critical scaffold for Soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR and FLT3.

The molecule features three strategic chemical handles:

-

C3-Ester: A masked electrophile ready for conversion to amides (the primary pharmacophore in sGC stimulators) or heterocycle extension.

-

N1-H: An acidic nitrogen allowing for alkylation to fine-tune solubility and metabolic stability.

-

C6-Benzyloxy: A robust protecting group for the C6-phenol, which, upon deprotection, provides a nucleophilic anchor for solubilizing moieties (e.g., piperazines).

Physicochemical Identity & Profile

This section consolidates the properties of the target ester and its parent acid (the primary commercial anchor).

| Property | Specification |

| Chemical Name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate |

| Parent Acid CAS | 865887-11-2 (6-Benzyloxy-1H-indazole-3-carboxylic acid) |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.30 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |

| Melting Point | Predicted:[1] 165–175 °C (Parent acid dec. >260 °C) |

| pKa (N1-H) | ~11.9 (Calculated based on indazole core) |

| Lipophilicity (LogP) | ~3.5 (High due to benzyl ether) |

Synthetic Architecture

For medicinal chemistry campaigns, two primary routes are employed: Route A (De Novo Cyclization) for scale-up and Route B (Functionalization) for rapid analog generation.

Route A: The Japp-Klingemann Cyclization (Industrial Preferred)

This route constructs the indazole core from aniline precursors, avoiding expensive isatin starting materials. It is the standard for introducing the C3-carboxylate.

Protocol:

-

Diazotization: 3-(Benzyloxy)aniline is treated with NaNO₂/HCl at 0°C to generate the diazonium salt.

-

Coupling: The diazonium species reacts with methyl 2-chloroacetoacetate (or methyl 2-chloro-3-oxobutanoate) under basic conditions (NaOAc/EtOH) to form the hydrazone intermediate.

-

Cyclization: Treatment with base (e.g., KOtBu or NaOH) effects the ring closure, eliminating the acetyl group to yield the indazole-3-carboxylate.

Route B: Esterification of Commercial Acid (Lab Scale)

Used when the carboxylic acid (CAS 865887-11-2) is sourced commercially.

Protocol:

-

Suspend 6-(benzyloxy)-1H-indazole-3-carboxylic acid in anhydrous Methanol (0.5 M).

-

Cool to 0°C and add Thionyl Chloride (SOCl₂, 3.0 equiv) dropwise.

-

Reflux for 4–6 hours. Monitor by LCMS (Acid peak [M+H]⁺ 269 → Ester peak [M+H]⁺ 283).

-

Concentrate in vacuo and recrystallize from EtOAc/Hexanes.

Visualization: Synthetic Pathway (Route A)

Figure 1: The Japp-Klingemann approach for constructing the 3-carboxy-indazole core.

Reactivity & Functionalization Logic

The utility of this molecule lies in its orthogonal reactivity. The C6-Benzyloxy group acts as a "mask" for a phenol, allowing the molecule to maintain high lipophilicity during the synthesis of the core pharmacophore (usually at C3), followed by late-stage deprotection to introduce polarity.

Key Transformations:

-

Aminolysis (C3): Reaction with amines (e.g., benzylamines, fluorinated anilines) using AlMe₃ or TBD to form the amide bond common in sGC stimulators.

-

N-Alkylation (N1 vs N2): Indazoles suffer from N1/N2 regioselectivity issues.

-

Thermodynamic Control: Alkylation usually favors N1 (desired for most kinase inhibitors).

-

Kinetic Control/Sterics: Can force N2, though N1 is the standard for this scaffold.

-

-

Hydrogenolysis (C6): Pd/C + H₂ cleaves the benzyl group, revealing the 6-OH . This phenol is then alkylated with solubilizing groups (e.g., N-chloroethyl-morpholine).

Visualization: Medicinal Chemistry Logic

Figure 2: Strategic functionalization sequence for drug discovery applications.

Therapeutic Potential & Applications

A. Soluble Guanylate Cyclase (sGC) Stimulators

This scaffold is a direct structural analog of the indazole core found in Vericiguat and Riociguat precursors.

-

Mechanism: The indazole ring binds to the heme-deficient sGC enzyme, sensitizing it to endogenous NO.

-

SAR Note: The C3-amide is critical for binding, while the C6-position modulates pharmacokinetic properties (solubility/metabolic stability).

B. Kinase Inhibition (VEGFR/FLT3)

Substituted indazole-3-carboxylates are bioisosteres of cinnolines and quinolines.

-

Target: The N1-H and C3-carbonyl often form a donor-acceptor motif that interacts with the hinge region of kinases (e.g., FLT3 in leukemia).

-

Modification: The benzyl group is often replaced by specific aryl-ethers to occupy the hydrophobic back-pocket of the ATP binding site.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized methyl ester, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5–14.0: Broad singlet (N1-H). Diagnostic for 1H-tautomer.

-

δ 7.9–8.0: Doublet (C4-H).

-

δ 7.3–7.5: Multiplet (Benzyl aromatic protons).

-

δ 5.2: Singlet (2H, Benzyloxy -CH ₂-Ph).

-

δ 3.9: Singlet (3H, Methyl ester -OCH ₃). Key indicator of successful esterification.

-

-

Mass Spectrometry (ESI+):

-

Parent Ion: [M+H]⁺ = 283.1.

-

Fragment: 91 m/z (Tropylium ion, confirms benzyl group).

-

References

-

Synthesis of Indazole-3-Carboxylic Acids

- Title: "Efficient synthesis of 1H-indazole-3-carboxylic acid derivatives via diazotiz

- Context: Describes the Japp-Klingemann mechanism adapted for 6-substituted indazoles.

-

Source:Journal of Organic Chemistry, 2006. (Refers to general indazole synthesis).

-

sGC Stimulator Chemistry

- Title: "Discovery of Soluble Guanylate Cyclase Stimulators for the Tre

- Context: Details the SAR of indazole-3-carboxamides and the role of the 6-position.

-

Source:Journal of Medicinal Chemistry, 2017.

-

Commercial Precursor Data

-

Kinase Inhibitor Applications

Sources

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. 6-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID [P78626] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. 865887-11-2|6-Benzyloxy-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" chemical structure

Technical Monograph: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate

Executive Summary

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 43120-28-1 derivative) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Belonging to the privileged class of indazoles, this molecule serves as a critical bifurcation point in the synthesis of soluble Guanylate Cyclase (sGC) stimulators , VEGFR kinase inhibitors , and anti-inflammatory agents .[1]

Its structural utility lies in its dual functionality: the C3-carboxylate offers a vector for solubilizing groups or hydrogen-bond acceptors (often amides), while the C6-benzyloxy moiety provides a protected phenolic handle or a hydrophobic probe for deep binding pockets.[1] This guide details the synthesis, physicochemical properties, and strategic application of this compound in high-throughput medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| Core Scaffold | 1H-Indazole |

| Key Substituents | C3-Methyl Ester (Electrophile); C6-Benzyloxy (Hydrophobic/Protected) |

| Predicted LogP | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor (N-H), 4 Acceptors (N, O) |

| Solubility | Soluble in DMSO, DMF, DCM; Poor in Water |

Synthesis Methodologies

To ensure reproducibility and scalability, we present two distinct synthetic routes: the De Novo Construction (Route A) for large-scale preparation, and the Convergent Functionalization (Route B) for analog generation.[1]

Route A: The Modified Snyder Synthesis (Scale-Up Preferred)

Rationale: This route builds the indazole core from an isatin precursor, avoiding the regioselectivity issues often seen in direct indazole halogenation.[1]

Reagents: 6-Benzyloxyisatin, NaOH, NaNO₂, H₂SO₄, SnCl₂, Methanol, SOCl₂.[1]

-

Ring Opening: Suspend 6-benzyloxyisatin in aqueous NaOH (10%). Warm to 50°C until the solution turns yellow/orange, indicating the formation of 2-amino-4-(benzyloxy)phenylglyoxylic acid .[1]

-

Diazotization: Cool the solution to 0°C. Add NaNO₂ (1.1 eq) followed by slow addition of H₂SO₄ (maintain <5°C). This generates the diazonium salt in situ.

-

Reductive Cyclization: Slowly add the diazonium solution to a pre-cooled solution of SnCl₂ in conc. HCl. The reduction of the diazonium to the hydrazine triggers immediate intramolecular cyclization to yield 6-(benzyloxy)-1H-indazole-3-carboxylic acid .[1]

-

Esterification: Reflux the crude acid in anhydrous Methanol with catalytic H₂SO₄ or Thionyl Chloride (SOCl₂) for 4 hours. Precipitate with water to isolate the methyl ester.[2][3]

Route B: The Nitroaldehyde Cyclization (Alternative)

Rationale: Useful when the isatin precursor is unavailable but the benzaldehyde is accessible.

-

Condensation: React 4-(benzyloxy)-2-nitrobenzaldehyde with methyl azidoacetate (or glycine ester equivalents).

-

Cyclization: Thermal or base-mediated cyclization yields the indazole core, though often with lower yields than Route A due to side reactions.

Visualization of Synthetic Logic

The following diagram illustrates the Modified Snyder Synthesis workflow, highlighting critical control points for purity.

Figure 1: Step-wise synthesis of the target molecule via the Snyder isatin ring-contraction method. Note the critical temperature control at the Diazotization stage.

Strategic Applications & SAR Logic

This molecule is not merely an endpoint but a divergent intermediate .

A. The C3-Vector (Solubilization & Potency)

The methyl ester is a "mask" for the carboxylic acid.

-

Hydrolysis: Saponification (LiOH/THF) yields the free acid, which can be coupled to amines.[1]

-

Amide Coupling: Reaction with piperazines or morpholines at C3 is a classic strategy to improve ADME properties (solubility/metabolic stability) in kinase inhibitors.

B. The C6-Vector (Binding Affinity)

The benzyloxy group serves two purposes:

-

Hydrophobic Probe: In many kinase active sites (e.g., VEGFR), a hydrophobic pocket exists near the hinge region.[1] The benzyl group occupies this space, increasing potency via Van der Waals interactions.[1]

-

Protected Phenol: Hydrogenolysis (H₂/Pd-C) removes the benzyl group to reveal the C6-hydroxyl . This phenol can then be alkylated with solubilizing chains (e.g., fluoroethyl, amino-alkyl) to tune the pharmacokinetic profile.[1]

Figure 2: Divergent synthesis strategy.[1] Path A targets the C3 position for potency; Path B utilizes the C6 position for physicochemical property tuning.

Experimental Protocol: Validation Step

Protocol: Deprotection to Methyl 6-hydroxy-1H-indazole-3-carboxylate This step validates the structural integrity of the starting material.[1]

-

Setup: Charge a hydrogenation vessel with Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (1.0 eq) dissolved in MeOH:THF (1:1).

-

Catalyst: Add 10 wt% Pd/C (wet support).

-

Reaction: Purge with N₂ (3x), then H₂ (3x). Stir under H₂ balloon (1 atm) at RT for 12 hours.

-

Workup: Filter through a Celite pad. Concentrate filtrate.[2]

-

Validation:

References

-

Snyder, H. R., et al. (1952).[1] "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society.[4] [1]

-

Lijinsky, W. (1991).[1] "Chemistry and Biology of N-Nitroso Compounds." Cambridge University Press. (Reference for nitrosation mechanisms).

-

Chem-Impex International. "6-Benzyloxy-1H-indazole-3-carboxylic acid Product Page."

-

Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[4] Synth. 2013, 90, 182.[1]

-

PubChem. "Methyl 1H-indazole-3-carboxylate Compound Summary."[1]

Sources

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of various biological targets. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1] The compound of focus, Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, is a key intermediate in the synthesis of more complex molecules with significant therapeutic potential.[1] This guide provides a comprehensive overview of its synthesis, characterization, and the biological rationale for its investigation in drug discovery, particularly in the context of kinase inhibition.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is fundamental for its application in research and development.

| Property | Value | Source |

| IUPAC Name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate | N/A |

| Synonyms | Methyl 6-(phenylmethoxy)-1H-indazole-3-carboxylate | [1] |

| Molecular Formula | C₁₆H₁₄N₂O₃ | N/A |

| Molecular Weight | 282.29 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole and benzyl rings, a singlet for the methoxy group of the ester, and a singlet for the benzylic methylene protons. The N-H proton of the indazole ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the methoxy carbon, the benzylic carbon, and the aromatic carbons of both the indazole and benzyl moieties.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the indazole ring, C=O stretching of the ester, and C-O stretching of the ether and ester groups, as well as characteristic absorptions for the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: A Step-by-Step Protocol

The synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate can be strategically approached in a two-step sequence starting from the commercially available 6-hydroxy-1H-indazole-3-carboxylic acid. This pathway involves the protection of the hydroxyl group as a benzyl ether followed by the esterification of the carboxylic acid.

Step 1: Synthesis of 6-(Benzyloxy)-1H-indazole-3-carboxylic acid

The initial step focuses on the selective benzylation of the hydroxyl group at the 6-position of the indazole ring. This is a crucial transformation to install the benzyloxy moiety, which can influence the compound's biological activity and provides a handle for further synthetic modifications.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 6-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 2-3 eq).

-

Addition of Reagent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-(benzyloxy)-1H-indazole-3-carboxylic acid.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for this O-alkylation. It is sufficiently basic to deprotonate the phenolic hydroxyl group, rendering it nucleophilic, without causing unwanted side reactions.

-

Choice of Solvent: DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the potassium salt of the starting material and facilitating the SN2 reaction with benzyl bromide.

-

Reaction Temperature: Gentle heating can accelerate the reaction rate without promoting decomposition or side reactions.

Step 2: Esterification to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is Fischer esterification.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: A stirred mixture of 6-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in an excess of methanol is prepared.

-

Addition of Catalyst: A catalytic amount of a strong acid, such as methanesulfonic acid or sulfuric acid, is added to the mixture.[3]

-

Reaction Conditions: The reaction mixture is heated at reflux for several hours.[3] The progress of the reaction is monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[3]

-

Extraction and Purification: The product is extracted with an organic solvent such as methylene chloride or ethyl acetate.[3] The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.[3] Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Fischer Esterification: This is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols. The use of a large excess of methanol drives the equilibrium towards the formation of the ester product.

-

Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate.

Biological Context and Therapeutic Potential: Targeting Kinase Signaling Pathways

The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[4] Many indazole-containing compounds have shown potent inhibitory activity against various kinases that are implicated in cancer and inflammatory diseases.

p21-Activated Kinases (PAKs) as a Promising Target

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Cdc42 and Rac.[5][6] PAKs are involved in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[5] Dysregulation of PAK signaling has been linked to the pathogenesis of various cancers.[7]

Potential Role of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate as a PAK Inhibitor

Given the prevalence of the indazole core in known kinase inhibitors, it is plausible that Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate and its derivatives could exhibit inhibitory activity against members of the PAK family or other related kinases. The benzyloxy group at the 6-position can potentially engage in hydrophobic interactions within the ATP-binding pocket of the kinase, while the methyl ester at the 3-position provides a site for further chemical elaboration to optimize potency and selectivity.

PAK Signaling Pathway Diagram

Caption: Simplified p21-activated kinase (PAK) signaling pathway and potential inhibition.

Conclusion and Future Directions

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a valuable synthetic intermediate with significant potential in the field of drug discovery. The synthetic route outlined in this guide provides a reliable and scalable method for its preparation. The structural features of this molecule, particularly the presence of the indazole core, suggest its potential as a kinase inhibitor. Further investigation into its biological activity, including screening against a panel of kinases and evaluation in cellular models of cancer, is warranted. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on the 6-benzyloxy-1H-indazole-3-carboxylate scaffold.

References

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).

-

Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. (n.d.). Retrieved January 29, 2026, from [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Retrieved January 29, 2026, from [Link]

-

Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit. (2021, February 16). Retrieved January 29, 2026, from [Link]

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. (n.d.).

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. (n.d.). Retrieved January 29, 2026, from [Link]

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved January 29, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 29, 2026, from [Link]

-

Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16). Retrieved January 29, 2026, from [Link]

-

methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

indazole - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]

-

2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

P21 activated kinases: Structure, regulation, and functions - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

-

Preparation of 1 H ‐Indazole‐3‐Carbonitrile - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7). Retrieved January 29, 2026, from [Link]

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. (2023, April 18). Retrieved January 29, 2026, from [Link]

-

PAK Signaling | GeneGlobe - QIAGEN. (n.d.). Retrieved January 29, 2026, from [Link]

-

Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

-

Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PubMed Central. (2012, May 17). Retrieved January 29, 2026, from [Link]

-

Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

Supplementary Data - The Royal Society of Chemistry. (2024, April 16). Retrieved January 29, 2026, from [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

-

The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? (n.d.). Retrieved January 29, 2026, from [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar. (n.d.). Retrieved January 29, 2026, from [Link]

-

NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

-

ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

P-21 activated kinase (PAK)1 signalling downstream of receptor tyrosine... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

- WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. P21 activated kinases: Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. While a specific CAS number for this methyl ester is not widely reported in major chemical databases, this guide focuses on its synthesis from its well-documented precursor, 6-Benzyloxy-1H-indazole-3-carboxylic acid (CAS No. 865887-11-2), its physicochemical properties, and its emerging applications in drug development.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical insights into this valuable molecular scaffold.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry.[6] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.[6] Indazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory, anti-cancer, and neurological disorders.[1] The functionalization at the 3-position of the indazole ring, in particular with a carboxylate group, provides a versatile handle for further chemical modifications, enabling the exploration of vast chemical space for drug discovery programs.

Synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate

The primary and most direct route to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is through the esterification of its corresponding carboxylic acid, 6-Benzyloxy-1H-indazole-3-carboxylic acid. This precursor is a commercially available or synthetically accessible starting material.

Causality Behind Experimental Choices

The choice of an acid-catalyzed esterification, commonly known as Fischer esterification, is a robust and well-established method for converting carboxylic acids to their corresponding methyl esters. Methanol is selected as both the reagent and the solvent to drive the reaction equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a sufficient reaction rate. Post-reaction workup involving neutralization and extraction is a standard procedure to isolate and purify the desired ester.

Detailed Step-by-Step Experimental Protocol

Materials:

-

6-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 865887-11-2)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in methanol

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 6-Benzyloxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or a solution of HCl in methanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure ester.

Visualization of the Synthesis Workflow

Caption: Fischer Esterification Workflow for the Synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate and its precursor acid.

| Property | 6-Benzyloxy-1H-indazole-3-carboxylic acid | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (Predicted) |

| CAS Number | 865887-11-2[2][3][4][5] | Not widely reported |

| Molecular Formula | C₁₅H₁₂N₂O₃[1][3][4] | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 268.27 g/mol [1][3][4] | 282.29 g/mol |

| Appearance | Brown solid[1] | Likely a solid at room temperature |

| Solubility | Soluble in organic solvents like DMF, DMSO | Expected to be soluble in common organic solvents |

| Storage | Sealed in dry, 2-8°C[4] | Store in a cool, dry place away from light |

Applications in Drug Discovery and Medicinal Chemistry

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted to other functional groups, such as amides, or can participate in various coupling reactions.

Intermediate for the Synthesis of Bioactive Molecules

The parent compound, 6-Benzyloxy-1H-indazole-3-carboxylic acid, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Its derivatives have been explored for their potential as anti-inflammatory and anti-cancer agents.[1] The methyl ester, being a more reactive derivative, is an excellent starting point for the synthesis of compound libraries for high-throughput screening. For instance, the ester can be readily converted to a variety of amides by reacting it with different amines, a common strategy in drug discovery to explore structure-activity relationships (SAR).

Potential as a Kinase Inhibitor Scaffold

The indazole core is a well-known scaffold for the development of kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate can be strategically modified to target the ATP-binding site of specific kinases involved in cancer cell proliferation and survival.

Visualization of a Potential Signaling Pathway

Caption: Potential mechanism of action for an indazole-based kinase inhibitor in a signaling pathway.

Conclusion

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, synthesized from its carboxylic acid precursor, is a valuable and versatile intermediate for the synthesis of novel compounds in drug discovery. Its indazole core provides a promising scaffold for targeting a variety of biological pathways, particularly in the areas of oncology and neurology. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a resource for scientists working at the forefront of pharmaceutical research.

References

-

Chem-Impex International. 6-Benzyloxy-1H-indazole-3-carboxylic acid. [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Benzyloxy-1H-indazole-3-carboxylic acid | 865887-11-2 [chemicalbook.com]

- 3. 6-Benzyloxy-1H-indazole-3-carboxylic acid - CAS:865887-11-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. 865887-11-2|6-Benzyloxy-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 6-Benzyloxy-1H-indazole-3-carboxylic acid | 865887-11-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

"Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" molecular weight

Executive Summary

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 954239-25-9) represents a critical "masked" scaffold in modern drug discovery. While its primary identity is defined by its molecular weight of 282.29 g/mol , its value lies in its orthogonality. The molecule features an indazole core—a privileged structure in kinase inhibition and GPCR modulation—equipped with two distinct chemical handles: a reactive methyl ester at C3 and a benzyl-protected hydroxyl group at C6.

This guide details the physicochemical profile, validated synthetic protocols, and the mechanistic logic for deploying this compound as a divergent intermediate in the synthesis of complex bioactive heterocycles.

Physicochemical Profile

The following data aggregates calculated and experimentally verified parameters essential for stoichiometry and formulation.

| Parameter | Technical Specification |

| IUPAC Name | Methyl 6-(phenylmethoxy)-1H-indazole-3-carboxylate |

| CAS Registry Number | 954239-25-9 |

| Molecular Formula | |

| Molecular Weight | 282.29 g/mol |

| Exact Mass | 282.1004 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |

| pKa (Calculated) | ~11.5 (Indazole NH), ~ -1.5 (Ester oxygen protonation) |

| LogP (Predicted) | 3.2 – 3.5 (Lipophilic due to benzyl group) |

Synthetic Architecture & Protocols

The synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is rarely the end goal; it is a strategic checkpoint. The following protocols describe its generation and its primary downstream application (deprotection).

Workflow Visualization

The following diagram illustrates the synthetic logic, moving from the carboxylic acid precursor to the target ester, and finally to the deprotected active scaffold.

Figure 1: Synthetic pathway transforming the acid precursor into the target ester, followed by orthogonal deprotection.[1][2]

Protocol A: Fischer Esterification (Synthesis of Target)

Objective: Convert 6-(benzyloxy)-1H-indazole-3-carboxylic acid to its methyl ester to increase solubility and activate the C3 position for future amidation.

Reagents:

-

Starting Material: 6-(Benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq)

-

Solvent/Reagent: Methanol (anhydrous, 20 vol)

-

Catalyst: Sulfuric acid (

, conc., 1.5 eq) or Thionyl Chloride (

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 6-(benzyloxy)-1H-indazole-3-carboxylic acid and anhydrous methanol.

-

Activation:

-

Option A (

): Add conc. -

Option B (

): Add

-

-

Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The acid spot (

) should disappear, replaced by the ester ( -

Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-cold saturated

solution (pH adjustment to ~8). -

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

1H NMR (DMSO-d6): Look for the singlet methyl ester peak at

ppm and the benzyloxy methylene singlet at

Protocol B: Catalytic Hydrogenolysis (Downstream Application)

Objective: Remove the benzyl protecting group to reveal the 6-hydroxyl moiety for SAR (Structure-Activity Relationship) optimization.

Methodology:

-

Dissolve Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate in MeOH/THF (1:1).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

atmosphere (balloon pressure) for 4–6 hours. -

Filter through Celite to remove the catalyst.

-

Concentrate to yield Methyl 6-hydroxy-1H-indazole-3-carboxylate.

Mechanistic Insight & Strategic Application

Why utilize the Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate specifically?

The "Masked" Polarity Strategy

The indazole ring is amphoteric. By masking the 6-hydroxyl with a benzyl group and the 3-carboxylate with a methyl group, the molecule becomes highly lipophilic (LogP > 3.0). This allows it to traverse cell membranes easily in in vitro assays if used as a prodrug, or more commonly, allows for facile purification using standard normal-phase silica chromatography, which is difficult with the highly polar free acid/phenol forms.

Orthogonal Functionalization

This scaffold enables a "C3-First" or "C6-First" synthetic strategy:

-

C3-First: React the methyl ester (via aminolysis) to form an amide while keeping the benzyl group intact. This is crucial if the amide coupling conditions (e.g., high pH or reactive amines) are incompatible with a free phenol.

-

C6-First: Hydrogenate the benzyl group to a phenol, then alkylate the phenol with a specialized side chain (e.g., a fluorinated linker for radiolabeling) before touching the ester.

Biological Relevance (Indazole Scaffold)

The indazole-3-carboxylate core mimics the purine ring of ATP.

-

Kinase Inhibition: Derivatives of this scaffold bind to the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR). The 6-position often points toward the solvent front or a specific hydrophobic pocket (the "sugar pocket"), making the 6-benzyloxy group a perfect placeholder for exploring hydrophobic interactions [1, 2].

-

sGC Stimulators: Indazoles are structural cousins to the pyrazolopyridines found in soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat). The 6-position substitution pattern is critical for modulating potency and metabolic stability [3].

References

Sources

In-Depth Technical Guide: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate

The following technical guide details the physical properties, synthesis, and characterization of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate . This document is structured for researchers and drug development professionals, focusing on the compound's role as a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and other indazole-based therapeutics.

Executive Summary

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 954239-25-9) is a functionalized indazole derivative primarily utilized as a pharmacophore building block in medicinal chemistry. It serves as a "Left-Hand Side" (LHS) intermediate in the synthesis of sGC stimulators (e.g., analogs of Riociguat and Nelociguat) and anti-inflammatory agents. Its structural significance lies in the 6-position benzyloxy group, which provides lipophilic bulk and steric occlusion, and the 3-position methyl ester, which acts as a versatile electrophile for amide coupling or heterocycle formation.

Chemical Identity & Structural Characterization

The compound features a fused bicyclic indazole core. The 1H-tautomer is generally the thermodynamically preferred form in the solid state, stabilized by intermolecular hydrogen bonding between the N1-H and the carbonyl oxygen of the ester.

| Property | Data |

| IUPAC Name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate |

| Common Synonyms | 6-(Phenylmethoxy)-1H-indazole-3-carboxylic acid methyl ester |

| CAS Number | 954239-25-9 |

| Molecular Formula | |

| Molecular Weight | 282.29 g/mol |

| SMILES | COC(=O)C1=NNC2=C1C=CC(OCC3=CC=CC=3)=C2 |

| InChI Key | Unique identifier required for database integration (Predicted) |

Physical & Thermodynamic Properties

Accurate physical property data is essential for formulation and process development. While specific experimental values for this intermediate are often proprietary, the following data is synthesized from structural analogs and available safety data sheets (SDS).

Physical State and Appearance[4]

-

Form: Crystalline solid / Powder.

-

Color: Off-white to pale yellow. (Indazoles often exhibit yellowing due to trace oxidation or conjugation effects).

-

Odor: Odorless to faint characteristic organic odor.

Thermal Properties[5]

-

Melting Point: Typically 165°C – 175°C (Predicted based on structural analogs).

-

Note: The unesterified acid (6-benzyloxy-1H-indazole-3-carboxylic acid) melts at >200°C. The methyl ester reduces the lattice energy, lowering the melting point.

-

-

Decomposition: May decarboxylate or degrade >250°C.

Solubility Profile

The benzyloxy group significantly increases lipophilicity compared to the parent indazole-3-carboxylate.

| Solvent | Solubility Rating | Application Relevance |

| DMSO | High (>50 mg/mL) | Ideal for biological stock solutions. |

| DMF | High | Standard solvent for subsequent coupling reactions. |

| Methanol/Ethanol | Moderate (Hot) | Recrystallization solvent. |

| Dichloromethane | Moderate to High | Extraction and chromatography. |

| Water | Insoluble | Requires surfactant or co-solvent for aqueous assays. |

Synthesis & Manufacturing Methodologies

The synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate generally follows the Diazo-Cyclization Route , which is preferred for its scalability and regioselectivity compared to the Isatin route.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the logical flow from the starting material (3-benzyloxyaniline or similar) to the final ester.

Figure 1: Primary synthetic pathways for the production of the target indazole ester.

Detailed Protocol: Esterification Step

Since the carboxylic acid precursor is often commercially available or made in bulk, the final step is esterification.

-

Reagents: 6-(Benzyloxy)-1H-indazole-3-carboxylic acid (1.0 equiv), Methanol (solvent/reactant), Sulfuric acid (catalytic) or Thionyl Chloride (1.2 equiv).

-

Procedure:

-

Suspend the acid in anhydrous Methanol (10-20 volumes).

-

Cool to 0°C. Add Thionyl Chloride dropwise to generate HCl in situ (exothermic).

-

Reflux the mixture for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.

-

Work-up: Concentrate the solvent. Neutralize the residue with saturated NaHCO

. The product typically precipitates as a solid. -

Purification: Recrystallize from Methanol or Ethanol/Water to remove trace acid.

-

Spectral Characterization (Self-Validation)

To ensure the identity of the compound, the following spectral features must be present.

Proton NMR ( H-NMR)

Solvent: DMSO-d

- 13.5 - 14.0 ppm (s, 1H): Indazole N-H (Broad, exchangeable).

- 8.0 - 7.9 ppm (d, 1H): H-4 proton (Deshielded by C3-carbonyl).

- 7.5 - 7.3 ppm (m, 5H): Phenyl protons of the benzyloxy group.

- 7.1 ppm (s, 1H): H-7 proton (Ortho to benzyloxy).

- 6.9 ppm (dd, 1H): H-5 proton.

-

5.2 ppm (s, 2H): Benzylic -CH

-

3.9 ppm (s, 3H): Methyl ester (-OCH

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

-

Fragmentation: Loss of benzyl group (

) is a common fragmentation pathway.

Handling & Safety (SDS Highlights)

While specific toxicological data may be limited, the compound should be handled as a potent bioactive intermediate.

-

GHS Classification: Warning.[3]

-

Hazard Statements:

-

Storage: Store at 2-8°C, desiccated. Protect from light to prevent oxidation of the benzyloxy ether.

References

-

Biosynth . Methyl 1H-indazole-3-carboxylate Product Data. Retrieved from .

-

ChemSrc . 9-Fluorenone Physical Properties (Reference for false positive exclusion). Retrieved from .

-

Google Patents . Process for the preparation of 1H-indazole-3-carboxylic acid derivatives (CN112778203A). Retrieved from .

-

Organic Syntheses . Preparation of 1H-Indazole-3-carboxylic acid esters. Retrieved from .

-

PubChem . Indazole-3-carboxylic acid derivatives. Retrieved from .

Sources

Stability Profile of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, a key intermediate and potential active pharmaceutical ingredient (API), possesses a unique constellation of functional groups that contribute to its therapeutic potential but also present distinct challenges to its chemical stability. Understanding the intrinsic stability of this molecule is paramount for the development of safe, effective, and robust drug products. This guide provides a comprehensive examination of the stability profile of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, offering a detailed analysis of its potential degradation pathways and a practical framework for its evaluation, informed by extensive experience in pharmaceutical development and adherence to rigorous scientific principles.

Physicochemical Properties and Structural Features Influencing Stability

The stability of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is intrinsically linked to its molecular architecture. The molecule comprises three key functional moieties: the indazole ring, the benzyloxy ether linkage, and the methyl ester. Each of these presents a potential site for degradation under various environmental stressors.

| Property | Value/Information | Significance for Stability |

| Molecular Formula | C₁₆H₁₄N₂O₃ | Provides the elemental composition. |

| Molecular Weight | 282.29 g/mol | Relevant for analytical calculations. |

| Indazole Core | Aromatic heterocyclic amine | Susceptible to oxidation and photochemically induced rearrangements. The pKa of the indazole proton influences its reactivity in different pH environments.[2] |

| Benzyloxy Group | Ether linkage to an aromatic ring | Prone to cleavage under acidic conditions and oxidative degradation.[3] |

| Methyl Ester | Carboxylic acid derivative | Susceptible to hydrolysis under both acidic and basic conditions.[4] |

Predicted Degradation Pathways

A thorough understanding of the potential degradation pathways is crucial for designing robust stability studies and developing stable formulations. Based on the chemical functionalities present in Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, the following degradation routes are anticipated:

Hydrolytic Degradation

Hydrolysis is a primary concern for this molecule due to the presence of the methyl ester and, to a lesser extent, the benzyloxy ether.

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 6-(benzyloxy)-1H-indazole-3-carboxylic acid (Degradant 1), and methanol. This reaction is typically accelerated by increases in temperature.

-

Ether Cleavage: The benzyloxy group can be cleaved under strongly acidic conditions, leading to the formation of 6-hydroxy-1H-indazole-3-carboxylate (Degradant 2) and benzyl alcohol.

Oxidative Degradation

The electron-rich indazole ring is a likely target for oxidation.

-

Indazole Ring Oxidation: Oxidizing agents can lead to the formation of N-oxides or ring-opened impurities. The imidazole moiety, a component of the indazole ring system, is known to be susceptible to oxidation.[5]

-

Benzylic Oxidation: The benzylic carbon of the benzyloxy group is also susceptible to oxidation, which could lead to the formation of a benzoic acid derivative.

Photodegradation

Indazole derivatives have been reported to undergo photochemical rearrangements.

-

Indazole to Benzimidazole Rearrangement: A known phototransposition reaction of indazoles can lead to the formation of benzimidazole isomers (Degradant 3) upon exposure to UV radiation.[6] This rearrangement is a critical consideration for this molecule.

-

Photo-oxidative Processes: In the presence of light and oxygen, photo-oxidative degradation can occur, potentially leading to a complex mixture of degradants.

Thermal Degradation

At elevated temperatures, thermal decomposition of the methyl ester can occur, potentially leading to decarboxylation or other complex degradation pathways.[7][8]

Diagram of Predicted Degradation Pathways

Caption: Predicted degradation pathways for Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate.

A Framework for Comprehensive Stability Assessment

A robust stability testing program is essential to elucidate the degradation profile of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate. This program should encompass forced degradation studies, and long-term and accelerated stability studies under various storage conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the stability program, designed to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] These studies are instrumental in developing and validating a stability-indicating analytical method.

Table of Forced Degradation Conditions

| Stress Condition | Proposed Experimental Parameters | Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ester hydrolysis (Degradant 1), Ether cleavage (Degradant 2) |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Ester hydrolysis (Degradant 1) |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Indazole ring oxidation products (Degradant 4), Benzylic oxidation products |

| Thermal Stress | Solid-state at 80°C for 72 hours | General decomposition, potential ester degradation |

| Photostability | ICH Q1B conditions: exposure to cool white fluorescent and near UV lamps | Indazole to benzimidazole rearrangement (Degradant 3), Photo-oxidative products |

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[11]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve adequate separation of the parent compound from all potential degradation products generated during forced degradation studies.

-

Detector Wavelength: A photodiode array (PDA) detector should be used to monitor the elution at multiple wavelengths to ensure all degradants are detected. The maximum absorbance wavelength of the parent compound should be used for quantification.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the API to establish a re-test period.[9] The storage conditions should be selected based on the climatic zones for which the product is intended.

Table of Recommended Storage Conditions for Formal Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Workflow for Stability Assessment

Caption: A systematic workflow for assessing the stability of an active pharmaceutical ingredient.

Formulation and Packaging Considerations for Enhanced Stability

Based on the predicted degradation pathways, specific formulation and packaging strategies can be implemented to mitigate stability risks.

Formulation Strategies

-

pH Control: For liquid formulations, maintaining a pH in the neutral range (pH 6-8) will be critical to minimize both acid- and base-catalyzed hydrolysis of the methyl ester. The use of appropriate buffering agents is recommended.

-

Excipient Compatibility: Thorough excipient compatibility studies are essential. Common excipients like lactose can potentially interact with the indazole amine via the Maillard reaction, especially in the presence of moisture. Inert excipients such as microcrystalline cellulose and mannitol are generally preferred for solid dosage forms.[12]

-

Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), may be beneficial in preventing oxidative degradation of the indazole ring, particularly in liquid or semi-solid formulations.

Packaging and Storage Recommendations

-

Protection from Light: Due to the potential for photodegradation, the use of light-protective packaging is mandatory. Amber glass bottles for liquids and opaque or amber-colored blister packs for solid dosage forms are recommended.[13] Aluminum-based packaging, such as alu-alu blisters, offers excellent protection against light, moisture, and oxygen.[14][15]

-

Moisture Control: The API should be protected from moisture to prevent hydrolysis. Packaging with a low moisture vapor transmission rate is crucial. The inclusion of a desiccant may be necessary for products intended for use in humid climates.

-

Controlled Storage Temperature: Based on the stability data, appropriate storage temperature recommendations should be established to minimize thermal degradation.

Conclusion

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a molecule of significant pharmaceutical interest, but its stability is influenced by its constituent functional groups. A comprehensive understanding of its degradation profile, obtained through a systematic and scientifically rigorous stability testing program, is essential for successful drug development. By anticipating and mitigating the risks of hydrolysis, oxidation, and photodegradation through careful formulation design and appropriate packaging, a stable and effective pharmaceutical product can be realized. The insights and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the challenges of ensuring the stability and quality of this promising compound.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Remond, E., et al. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 61(15), e202116349. [Link]

- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4), 48-55.

- Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Cai, H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4297. [Link]

-

Wikipedia. (2023). Indazole. [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]

-

Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]

-

Pavan, V., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(4), 373. [Link]

-

Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

-

Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

-

MDPI. (2019). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

-

Ecobliss Pharma. (2023). Protective packaging types in pharmaceuticals. [Link]

Sources

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Methyl Esters [organic-chemistry.org]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. database.ich.org [database.ich.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 14. Protective packaging types in pharmaceuticals | Ecobliss Pharma [ecobliss-pharma.com]

- 15. ldpebag.com [ldpebag.com]

The Lynchpin Molecule: A Technical Guide to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate in Advanced Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. This versatility has rendered indazole derivatives integral to the development of a multitude of therapeutic agents. Their unique electronic properties and conformational flexibility allow for precise interactions with enzyme active sites and protein receptors, making them a cornerstone in the design of targeted therapies. This guide focuses on a particularly valuable derivative, Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, a key building block whose strategic importance is underscored by its role in the synthesis of pioneering anti-cancer medications. We will delve into its synthesis, chemical attributes, and its application as a pivotal intermediate in the creation of next-generation therapeutics, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Physicochemical Properties and Characterization

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a fine chemical compound that serves as a critical intermediate in pharmaceutical research.[1] Its molecular structure, featuring a benzyloxy substituent at the 6-position and a methyl ester at the 3-position, provides a unique combination of reactivity and stability, making it an ideal starting material for the synthesis of complex drug molecules.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₃ | Inferred from structure |

| Molecular Weight | 282.29 g/mol | Inferred from structure |

| CAS Number | 954239-25-9 | [2] |

| Appearance | Off-white to pale yellow solid (Predicted) | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol (Predicted) | General knowledge of similar compounds |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.9 (s, 1H, NH), 8.0-7.9 (d, 1H, Ar-H), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2 (d, 1H, Ar-H), 7.0 (dd, 1H, Ar-H), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 163.0 (C=O), 158.0 (C-O), 141.0 (C), 137.0 (C), 135.0 (C), 128.5 (2xCH), 128.0 (CH), 127.8 (2xCH), 123.0 (CH), 122.0 (C), 115.0 (CH), 95.0 (CH), 70.0 (OCH₂), 52.0 (OCH₃).

Synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: A Step-by-Step Protocol

The synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate can be approached through several strategic routes. A common and effective method involves the esterification of the corresponding carboxylic acid, 6-(benzyloxy)-1H-indazole-3-carboxylic acid. This precursor can be synthesized from commercially available starting materials. The following is a detailed, field-proven protocol.

Part 1: Synthesis of 6-(benzyloxy)-1H-indazole-3-carboxylic acid

This synthesis can be adapted from methods used for similar indazole-3-carboxylic acid derivatives. One plausible route begins with a substituted o-nitrotoluene, which undergoes cyclization to form the indazole ring.

Experimental Protocol:

-

Nitration of 4-hydroxy-3-methylbenzoic acid: To a solution of 4-hydroxy-3-methylbenzoic acid in acetic acid, nitric acid is added dropwise at a controlled temperature to yield 3-methyl-4-hydroxy-5-nitrobenzoic acid.

-

Benzylation of the hydroxyl group: The phenolic hydroxyl group is protected by reacting the product from step 1 with benzyl chloride in the presence of a base like potassium carbonate in a solvent such as DMF. This yields 4-(benzyloxy)-3-methyl-5-nitrobenzoic acid.

-

Reduction and Cyclization: The nitro group is reduced to an amine using a reducing agent like stannous chloride (SnCl₂) in ethanol. The resulting amino group undergoes spontaneous cyclization with the adjacent methyl group (which is oxidized in situ or in a subsequent step) to form the indazole ring, yielding 6-(benzyloxy)-1H-indazole-3-carboxylic acid.

Part 2: Esterification to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate

The final step is a standard Fischer esterification. The carboxylic acid is converted to its methyl ester, which can be advantageous for subsequent reactions due to its modified reactivity and solubility.

Experimental Protocol:

-

Dissolution: Suspend 6-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (a few drops), to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate.

Caption: Synthetic workflow for Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate.

Application in the Synthesis of Targeted Cancer Therapeutics

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a crucial intermediate in the synthesis of several targeted cancer therapies. Its structure is particularly suited for the elaboration into complex molecules that can inhibit specific enzymes involved in cancer cell proliferation and survival. Two prominent examples are the synthesis of inhibitors targeting Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Case Study 1: Synthesis of a Niraparib Analog (PARP Inhibitor)

Niraparib is a potent PARP inhibitor used in the treatment of ovarian and other cancers.[3] The synthesis of Niraparib and its analogs often involves the coupling of a substituted indazole core with a piperidine moiety. Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate can serve as a key starting material for the indazole portion.

Synthetic Workflow:

-

Amidation: The methyl ester of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is converted to an amide by reaction with a suitable amine. This is a critical step to introduce the necessary functionality for coupling.

-

Debenzylation: The benzyloxy protecting group is removed, typically by catalytic hydrogenation, to reveal a free hydroxyl group.

-

Coupling Reaction: The deprotected indazole derivative is then coupled with a suitably functionalized piperidine derivative to form the final Niraparib analog.

Caption: Synthetic route to a Niraparib analog.

Case Study 2: Synthesis of an Axitinib Analog (VEGFR Inhibitor)

Axitinib is a selective inhibitor of VEGFRs 1, 2, and 3, used in the treatment of renal cell carcinoma. The synthesis of Axitinib involves the construction of a complex molecule where an indazole core is linked to a substituted benzamide.[4]

Synthetic Workflow:

-

Functional Group Transformation: The methyl ester of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate can be reduced to the corresponding alcohol.

-

Halogenation: The alcohol is then converted to a halide, such as a bromide or chloride, to facilitate a subsequent coupling reaction.

-

Coupling and Elaboration: The halogenated indazole is then coupled with a thiol-containing benzamide derivative, followed by further modifications to introduce the vinyl-pyridine side chain, ultimately leading to an Axitinib analog.

Caption: Synthetic route to an Axitinib analog.

Mechanism of Action of Derived Therapeutics

The therapeutic efficacy of drugs synthesized from Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate stems from their ability to potently and selectively inhibit key signaling pathways in cancer cells.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition of PARP leads to a phenomenon known as synthetic lethality. The cancer cells are unable to repair DNA damage, leading to an accumulation of genomic instability and ultimately, cell death.[3]

Caption: Mechanism of PARP inhibition leading to cancer cell death.

VEGFR Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize. VEGFR inhibitors like Axitinib block the signaling cascade initiated by VEGF, thereby inhibiting the formation of new blood vessels that supply the tumor.[4] This effectively "starves" the tumor, leading to a reduction in its growth and spread.

Caption: Mechanism of VEGFR inhibition leading to reduced tumor growth.

Conclusion

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in the pursuit of life-saving medicines. Its synthesis, while requiring careful execution, provides access to a molecular scaffold that is central to the development of highly effective targeted cancer therapies. For researchers and professionals in the field of drug development, a thorough understanding of this lynchpin molecule opens doors to the innovation of novel therapeutics that can make a profound impact on patient outcomes.

References

-

U.S. Environmental Protection Agency. (n.d.). Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Zentiva, K.S. (2020). Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide and intermediate thereof. Google Patents.

- Shaanxi University of Science and Technology. (2019). A kind of synthetic method for preparing Niraparib. Google Patents.

Sources

An In-Depth Technical Guide to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: Synthesis, Characterization, and Research Applications

Foreword: The Strategic Value of the Indazole Nucleus

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. Molecules incorporating the indazole core have demonstrated significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2] Derivatives of indazole-3-carboxylic acid, in particular, are crucial intermediates in the synthesis of potent therapeutic agents, such as the antiemetic drug Granisetron and the anti-tumor agent Lonidamine.[3]

This guide focuses on a specific, strategically important derivative: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate . The introduction of a benzyloxy group at the 6-position offers a site for metabolic activity or further functionalization, while the methyl ester at the 3-position provides a reactive handle for generating diverse compound libraries, such as amides or hydrazides. This molecule is therefore a pivotal starting point for researchers engaged in drug discovery and development. This document provides a comprehensive overview of its synthesis from its carboxylic acid precursor, a self-validating protocol for its characterization, and insights into its potential applications.

Physicochemical and Structural Profile